4-(4-Hydroxyphenyl)-2-methylphenol

Übersicht

Beschreibung

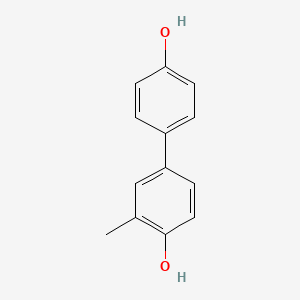

4-(4-Hydroxyphenyl)-2-methylphenol is an organic compound with a phenolic structure. It is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further substituted with a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-2-methylphenol typically involves the nitration of phenol to produce 4-nitrophenol, followed by reduction to 4-aminophenol. The final step involves the acetylation of 4-aminophenol with acetic anhydride . This method is widely used due to its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of 4-nitrophenol using a palladium catalyst. This method is preferred for large-scale production due to its cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

Reduction: Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.

Substitution: This compound can undergo electrophilic aromatic substitution reactions, where the hydroxyl group activates the aromatic ring towards substitution by electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Halogenated phenols.

Wissenschaftliche Forschungsanwendungen

4-(4-Hydroxyphenyl)-2-methylphenol has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-Hydroxyphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate enzyme activity and influence signal transduction pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bisphenol A: Known for its use in the production of polycarbonate plastics and epoxy resins.

4-Hydroxyphenylpyruvate: Involved in the catabolism of tyrosine and has applications in metabolic studies.

Uniqueness

4-(4-Hydroxyphenyl)-2-methylphenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups play a crucial role in its interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Biologische Aktivität

4-(4-Hydroxyphenyl)-2-methylphenol, also known as 2-Methyl-4-(4-hydroxyphenyl)phenol or BPC (Bisphenol C), is a compound of significant interest in biological and pharmaceutical research. This article provides a comprehensive overview of its biological activity, including its interactions with various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group (-OH) attached to one of the aromatic rings, which is known to influence its biological activity. The compound's molecular formula is , and it has a molecular weight of 200.24 g/mol.

Estrogen Receptor Modulation

Research indicates that compounds similar to this compound can interact with estrogen receptors (ERs), particularly ERα and ERβ. In competitive binding assays, it has been shown that certain bisphenol derivatives exhibit varying affinities for these receptors, with implications for their potential role as endocrine disruptors or therapeutic agents. For instance, studies have demonstrated that some derivatives act as partial agonists or antagonists at these receptors, influencing transcriptional activity related to estrogen signaling pathways .

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented. This compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays have indicated that this compound can reduce oxidative stress markers in cellular models, suggesting its potential as a protective agent against oxidative damage .

In Vitro Studies

- Cell Line Studies : In studies utilizing human cell lines, this compound demonstrated significant modulation of cell growth and apoptosis pathways. For example, it was observed to induce apoptosis in cancer cell lines through the activation of caspase pathways, indicating its potential as an anticancer agent .

- Inflammation Models : The compound has also been tested in models of inflammation, where it showed inhibitory effects on pro-inflammatory cytokines. This suggests a possible application in the treatment of inflammatory diseases .

Toxicological Assessments

Toxicological evaluations have highlighted the importance of understanding the safety profile of this compound. Studies have shown that while it possesses beneficial biological activities, high concentrations may lead to cytotoxic effects in certain cell types. The U.S. Environmental Protection Agency has categorized similar compounds based on their toxicity profiles, emphasizing the need for careful assessment in therapeutic contexts .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-(4-hydroxyphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTSIDQULKJRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451704 | |

| Record name | 3-Methyl[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60470-10-2 | |

| Record name | 3-Methyl[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.